N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide
Description
N-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a 2,2'-bithiophene moiety linked via a hydroxyethyl group to the trifluoromethyl-substituted benzamide core. This compound combines the electron-withdrawing trifluoromethyl group with the conjugated bithiophene system, which may enhance its electronic properties and biological activity.
Properties
IUPAC Name |
N-[2-hydroxy-2-(5-thiophen-2-ylthiophen-2-yl)ethyl]-2-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3NO2S2/c19-18(20,21)12-5-2-1-4-11(12)17(24)22-10-13(23)14-7-8-16(26-14)15-6-3-9-25-15/h1-9,13,23H,10H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRDNASGWGTQFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(C2=CC=C(S2)C3=CC=CS3)O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural components:
- Bithiophene moiety : Provides π–π stacking interactions with biological targets.
- Hydroxyethyl group : Facilitates hydrogen bonding.
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability.
The molecular formula is with a molecular weight of approximately 335.45 g/mol. Its CAS number is 2097900-61-1.
The biological activity of this compound primarily involves interactions with specific molecular targets. The bithiophene structure allows for significant interactions with various proteins through:
- Hydrogen bonding : Facilitated by the hydroxyethyl and carboxamide groups.
- π–π stacking : Enhancing binding affinity to target proteins.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer properties : Demonstrated effectiveness in inhibiting cell proliferation in various cancer cell lines.
- Antimicrobial activity : Preliminary studies suggest potential antibacterial effects against certain pathogens.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of this compound:
- Anticancer Activity : A study assessed the effects of this compound on various cancer cell lines. Results indicated that the compound significantly inhibited cell growth in a dose-dependent manner, particularly in breast and lung cancer models. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.
- Antimicrobial Properties : Another investigation focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results showed that it exhibited moderate antibacterial activity, particularly against Staphylococcus aureus, suggesting potential for development as an antimicrobial agent.
- Protein Targeting : Computational docking studies revealed that the compound binds effectively to specific protein targets implicated in cancer progression, such as kinases involved in signaling pathways. This binding was supported by experimental validation using enzyme assays.
Comparison with Similar Compounds
Structural Features
Target Compound
- Core structure : Benzamide with a 2-(trifluoromethyl) substituent.
Structural Analogs
N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide ()
- Simpler structure with a hydroxymethyl group instead of hydroxyethyl-bithiophene.
- Key intermediate for agrochemicals; lacks aromatic extensions like bithiophene .
- Contains a nitro-thiazole group instead of bithiophene.
- Clinically used as an antiparasitic agent; demonstrates the importance of heterocyclic substituents in bioactivity .
Metabolite of pesticides; highlights the role of the trifluoromethyl group in metabolic stability .
N-(2,6-Dichloro-4-trifluoromethyl)phenyl-N’-(1-phenyl-ethylidene) hydrazines ()
- Features a hydrazine linker and dichlorophenyl group.
- Illustrates how electron-withdrawing substituents (Cl, CF₃) modulate reactivity .
Key Observations :
- highlights the challenges in functionalizing bithiophene systems, such as regioselective formylation, which may apply to the target compound’s synthesis .
Physicochemical Properties
Spectral Data
IR Spectroscopy :
NMR Spectroscopy :
Stability and Reactivity
- The trifluoromethyl group increases electrophilicity, enhancing resistance to metabolic degradation compared to non-fluorinated analogs .
- Bithiophene’s extended conjugation may improve UV stability but could increase susceptibility to oxidative cleavage .
Key Observations :
- The bithiophene moiety in the target compound could improve binding to hydrophobic enzyme pockets, similar to how nitro-thiazole enhances Nitazoxanide’s activity .
- Trifluoromethyl groups are consistently linked to pesticidal and metabolic stability across analogs .
Table 1. Comparative Analysis of Key Compounds
| Parameter | Target Compound | N-(Hydroxymethyl)-2-(trifluoromethyl)benzamide | Nitazoxanide | BZM |
|---|---|---|---|---|
| Core Structure | Benzamide + bithiophene | Benzamide + hydroxymethyl | Benzamide + nitro-thiazole | Benzamide |
| Synthetic Complexity | High (multi-step) | Moderate | High | Low |
| Bioactivity | Hypothesized pesticidal | Agrochemical intermediate | Antiparasitic | Pesticide metabolite |
| Key Functional Groups | CF₃, hydroxyethyl, bithiophene | CF₃, hydroxymethyl | CF₃, nitro-thiazole | CF₃ |
| Spectral C=O Stretch | ~1680 cm⁻¹ (IR) | 1663–1682 cm⁻¹ (IR) | Not reported | Not reported |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
